REACTION_CXSMILES
|
C[N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[CH:7]=[O:8].[S:9]1C=C[C:11](C=O)=[CH:10]1>>[O:8]=[C:7]1[C:3]2[CH:11]=[CH:10][S:9][C:4]=2[CH:5]=[CH:6][NH:2]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(=CC=C1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The synthesis of this compound
|
Type
|
CUSTOM
|
Details
|
to prepare IIIc
|
Type
|
CUSTOM
|
Details
|
The multiple step preparation of the positional isomer IIIc'
|
Type
|
CUSTOM
|
Details
|
however, in that the Curtius-type rearrangement reaction (Example 4)
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC=CC2=C1C=CS2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |